REACTION_SMILES
|
[C:10]([CH3:11])([CH3:12])([CH3:13])[O:14][C:15](=[O:16])[n:17]1[cH:18][cH:19][c:20]2[cH:21][c:22]([CH:26]=[O:27])[cH:23][cH:24][c:25]12.[C:28]([O:29][BH-:30]([O:31][C:32](=[O:33])[CH3:34])[O:35][C:36](=[O:37])[CH3:38])(=[O:39])[CH3:40].[CH3:50][OH:51].[Cl:42][CH2:43][Cl:44].[NH2:1][CH:2]([C:3]([NH2:4])=[O:5])[CH2:6][CH:7]([CH3:8])[CH3:9].[Na+:41].[Na+:49].[O-:45][C:46]([OH:47])=[O:48]>>[C:10]([CH3:11])([CH3:12])([CH3:13])[O:14][C:15](=[O:16])[n:17]1[cH:18][cH:19][c:20]2[cH:21][c:22]([CH2:26][OH:27])[cH:23][cH:24][c:25]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)n1ccc2cc(C=O)ccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(N)C(N)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)n1ccc2cc(CO)ccc21
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |